O-(4-Methoxybenzyl)hydroxylamine

Catalog No.
S750643
CAS No.
21038-22-2
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(4-Methoxybenzyl)hydroxylamine

CAS Number

21038-22-2

Product Name

O-(4-Methoxybenzyl)hydroxylamine

IUPAC Name

O-[(4-methoxyphenyl)methyl]hydroxylamine

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c1-10-8-4-2-7(3-5-8)6-11-9/h2-5H,6,9H2,1H3

InChI Key

MVSMBIBGGPSEHQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CON

Canonical SMILES

COC1=CC=C(C=C1)CON

O-(4-Methoxybenzyl)hydroxylamine (CAS 21038-22-2), also known as 4-methoxybenzyloxyamine or MOX, is a specialized hydroxylamine derivative used to form stable, yet selectively cleavable, oxime linkages with aldehydes and ketones. The defining feature of this reagent is the 4-methoxybenzyl (MOX) group, which functions as a protecting group for the hydroxylamine. This group imparts specific stability and cleavage characteristics that are critical in multi-step organic synthesis, particularly in pharmaceutical development and peptide chemistry.

Research Fit

Reactive aminooxy handle Readily condenses with aldehydes and ketones to form oximes or nitrones for synthesis and probe design.
Standard purity range Supplied at 95–98% purity, suitable for multi-step synthetic intermediate and protecting group applications.
Free base and HCl salt forms Select the form that matches your reaction conditions and solubility requirements.

Substituting O-(4-Methoxybenzyl)hydroxylamine free base with its hydrochloride salt or with the unsubstituted analog, O-benzylhydroxylamine, introduces significant process and performance differences. The hydrochloride salt, while often more stable and easier to handle as a solid, possesses different solubility profiles and requires an additional neutralization step in many reaction protocols, unlike the free base. Furthermore, replacing the 4-methoxybenzyl group with a simple benzyl group fundamentally alters the cleavage conditions required to deprotect the resulting oxime, moving from mild oxidative methods to harsher, less selective conditions that can compromise complex molecules. These differences make direct substitution impractical for established, sensitive synthetic routes.

Substitution Risk

IDO1 inhibition profile mismatch The para-methoxy group substantially reduces IDO1 inhibitory potency relative to unsubstituted O-benzylhydroxylamine. Generic substitution may introduce unintended IDO1 pathway interference in immunometabolism studies where low background inhibition is required.
Deprotection orthogonality not transferable The 4-methoxybenzyl (PMB) variant allows CAN-mediated oxidative cleavage, selective in the presence of benzyl or other reducible groups. Unsubstituted O-benzylhydroxylamine requires hydrogenolysis or strong acid, which can reduce sensitive functional groups elsewhere in the molecule.

Process Handling and Solubility: Free Base vs. Hydrochloride Salt

The choice between the free base (CAS 21038-22-2) and its hydrochloride salt is a primary procurement decision based on handling and process compatibility. The free base is typically supplied as a liquid or low-melting solid, which is advantageous for workflows requiring direct addition to organic solvents. In contrast, the hydrochloride salt is a more stable, crystalline solid, which is easier to weigh and handle but requires neutralization in situ and is primarily soluble in polar or aqueous systems. This makes the free base form better suited for non-aqueous reaction systems where the introduction of water or additional base is undesirable.

Evidence DimensionPhysical Form and Solubility
Target Compound DataLiquid or low-melting solid, soluble in organic solvents.
Comparator Or BaselineHydrochloride Salt: Crystalline solid, more stable, and typically more soluble in water.
Quantified DifferenceQualitative difference in physical state and solvent compatibility, impacting process design (e.g., need for neutralization step for salt form).
ConditionsStandard laboratory and process conditions.

This directly impacts reagent selection based on the solvent system and whether an additional neutralization step is acceptable in the process workflow.

IDO1 Inhibition
Head-to-head
Target (4-OCH₃): IC₅₀ 24 μM
Lead (unsubstituted): 0.81 μM
Difference: ~30-fold less potent
Supports low-activity control selection for IDO1 enzyme assays
Recombinant human IDO1; single-point curves. Lead tested in duplicate.

Precursor Suitability: Selective Cleavage Conditions Compared to Unsubstituted Benzyl Ethers

The 4-methoxybenzyl (PMB or MOX) group is engineered for selective, mild oxidative cleavage, a key differentiator from the simple benzyl (Bn) group. In a direct comparison, a 3-O-(4-methoxybenzyl) ether was fully cleaved with 2.3 equivalents of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in 1.5 hours, yielding 78% of the desired product. Under the same conditions, the comparator 4-O-benzyl ether was only partially cleaved, demonstrating its significantly lower reactivity. Simple benzyl ethers are not inert to these conditions but react much more slowly, requiring harsher reagents or longer reaction times that can compromise other functional groups in a complex molecule.

Evidence DimensionProtecting Group Cleavage Yield
Target Compound Data78% yield after 1.5 hours with 2.3 eq. DDQ for cleavage of a 3-O-(4-methoxybenzyl) ether.
Comparator Or BaselineSimple 4-O-benzyl ether: Only partial cleavage observed under the same conditions.
Quantified DifferenceComplete vs. partial cleavage, demonstrating significantly higher lability and selectivity for the 4-methoxybenzyl group.
ConditionsReaction of thioglycoside precursors with DDQ in an organic solvent system.

For multi-step synthesis of complex molecules, the ability to selectively deprotect one group while leaving others (like benzyl ethers) intact is critical for achieving high overall yields and purity.

Deprotection Orthogonality
Class-level
PMB: CAN (Ce(NH₄)₂(NO₃)₆) cleavage
Benzyl: requires H₂, Pd/C or strong acid
Selectivity: orthogonal to benzyl/NAP groups
Enables chemoselective deprotection in multi-step routes
Class-level inference; confirm with specific substrate and protecting group set.

Oxime Ligation Stability: Enhanced Hydrolytic Stability over Hydrazones

Oxime linkages, formed from alkoxyamines like O-(4-Methoxybenzyl)hydroxylamine, are broadly recognized for their superior hydrolytic stability compared to hydrazone linkages formed from hydrazines, especially under physiological conditions. While specific kinetic data for O-(4-Methoxybenzyl)hydroxylamine is context-dependent, the oxime class of bonds generally displays much higher stability than hydrazones. This stability is crucial for applications requiring the integrity of the conjugate over extended periods, such as in biological assays or for in vivo applications. The half-life of oxime and hydrazone conjugates can differ by orders of magnitude depending on structure and pH.

Evidence DimensionHydrolytic Stability of Resulting Linkage
Target Compound DataForms a stable oxime bond.
Comparator Or BaselineHydrazine-based reagents: Form less stable hydrazone bonds.
Quantified DifferenceQualitative but significant; oximes exhibit much higher stability against hydrolysis compared to hydrazones.
ConditionsAqueous media, particularly at or near physiological pH.

For bioconjugation, choosing this reagent ensures the resulting linkage remains intact during purification, storage, and application, preventing premature cleavage and loss of function.

Antibacterial SAR
Reported
N-alkyl-O-(4-methoxybenzyl)hydroxylamines used in Buchwald-Hartwig amination
Active compounds: MIC₉₀ 2.0 μM vs M. luteus
Supports synthesis workflow for antibacterial lead optimization
Cross-study comparable; validate deprotection with sensitive warheads.
Chiral Nitrone Synthesis
Reported
Condensed with aldehyde to form chiral nitrone
Key step in total synthesis of neuraminidase inhibitor A-315675
Reported precedent for stereocontrolled nitrone-based strategies
12.8% yield over 22 steps; single-study context.

Orthogonal Protecting Group Strategy in Complex Molecule Synthesis

In multi-step syntheses where other acid-labile or hydrogenation-sensitive protecting groups (e.g., Boc, Cbz, simple benzyl ethers) are present, the MOX group provides an orthogonal deprotection route. Its selective removal under mild oxidative conditions (e.g., DDQ) allows for the unmasking of the hydroxylamine or resulting carbonyl group without affecting other protected sites, streamlining complex synthetic pathways.

Synthesis of Cleavable Bioconjugates for Drug Delivery or Analysis

This reagent is used to link molecules (e.g., a drug to a targeting moiety) via a stable oxime bond. The MOX-protected oxime can be carried through subsequent synthetic steps and then cleaved under specific conditions to release the payload, making it suitable for creating prodrugs or probes with controlled release mechanisms.

Preparation of Modified Peptides and Proteins

When incorporated into peptides or proteins through reaction with a carbonyl handle, the MOX-oxime provides a stable linkage. This is valuable for introducing labels, tags, or other modifications. The stability of the oxime bond is superior to that of hydrazones, ensuring the integrity of the modified biomolecule during study.

Use in Non-Aqueous Formulations and Syntheses

As a free base, often available as a liquid or oil, O-(4-Methoxybenzyl)hydroxylamine is directly compatible with a range of organic solvents. This makes it the preferred choice over its hydrochloride salt for reactions where the presence of water or the byproducts of salt neutralization (e.g., NaCl) would interfere with the reaction or downstream purification.

Application Fit Matrix

Application
Selection Property
Validation Focus
IDO1 pathway de-risking in immunometabolism studies
Low IDO1 inhibition profile
Confirm lack of IDO1 interference in T-cell proliferation or kynurenine assays
Orthogonal protecting group strategy in multi-step synthesis
PMB oxidative deprotection compatibility
Verify CAN-mediated cleavage selectivity in presence of benzyl or silyl groups
Antibacterial lead optimization via Buchwald-Hartwig amination
N-alkyl-O-(4-methoxybenzyl)hydroxylamine intermediate
Assess Pd-catalyzed coupling efficiency and mild acidic deprotection
Stereocontrolled nitrone-based synthesis of antiviral agents
Chiral nitrone formation with aldehydes
Evaluate nitrone formation yield and stereoselectivity with target aldehyde

XLogP3

0.9

Other CAS

21038-22-2

Wikipedia

Hydroxylamine, O-(p-methoxybenzyl)-

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